molecular formula C24H24N4O2 B12422025 PD-1/PD-L1-IN-14

PD-1/PD-L1-IN-14

Cat. No. B12422025
M. Wt: 400.5 g/mol
InChI Key: YBHXMLDVPTWSAS-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-14 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade immune surveillance. By inhibiting this pathway, this compound enhances the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

PD-1/PD-L1-IN-14 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

PD-1/PD-L1-IN-14 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores T cell activity and enhances the immune response against tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathway primarily affects T cell activation and proliferation .

Comparison with Similar Compounds

PD-1/PD-L1-IN-14 is unique compared to other similar compounds due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:

This compound stands out due to its balanced pharmacokinetic properties and reduced cytotoxicity, making it a promising candidate for further development in cancer immunotherapy .

properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[3-[[5-(2-methyl-3-phenylphenyl)-1,3,4-oxadiazol-2-yl]amino]phenyl]methylamino]ethanol

InChI

InChI=1S/C24H24N4O2/c1-17-21(19-8-3-2-4-9-19)11-6-12-22(17)23-27-28-24(30-23)26-20-10-5-7-18(15-20)16-25-13-14-29/h2-12,15,25,29H,13-14,16H2,1H3,(H,26,28)

InChI Key

YBHXMLDVPTWSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NN=C(O2)NC3=CC=CC(=C3)CNCCO)C4=CC=CC=C4

Origin of Product

United States

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